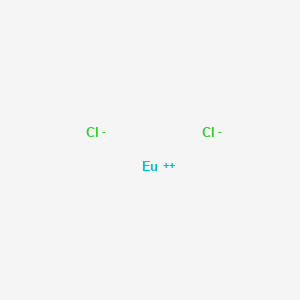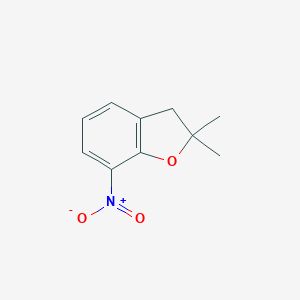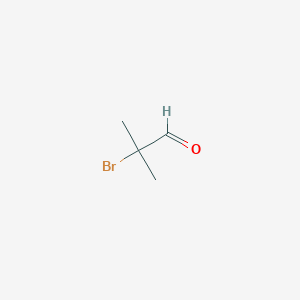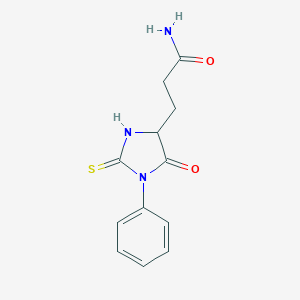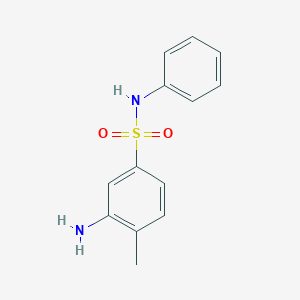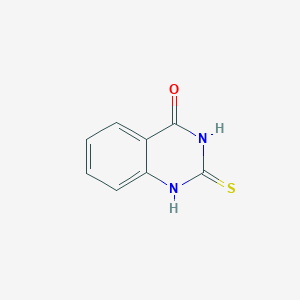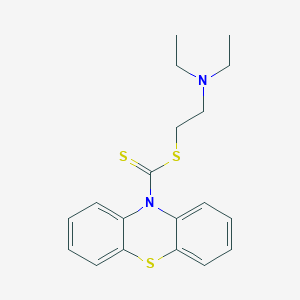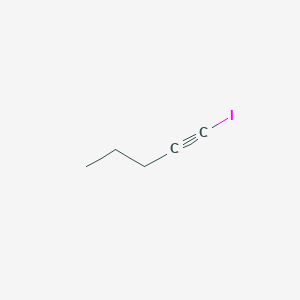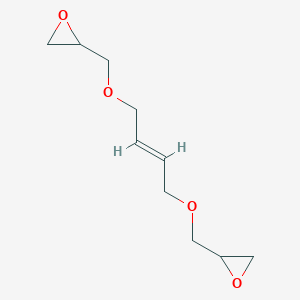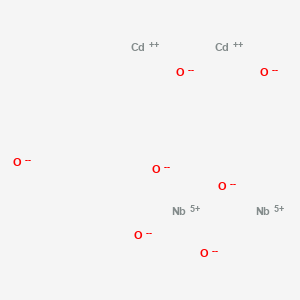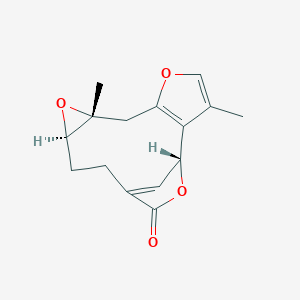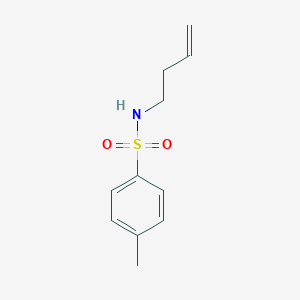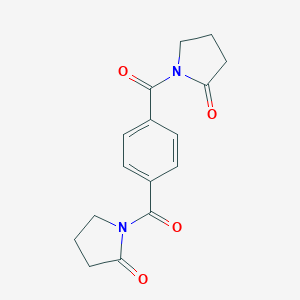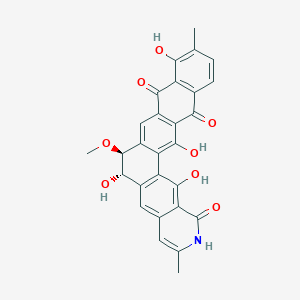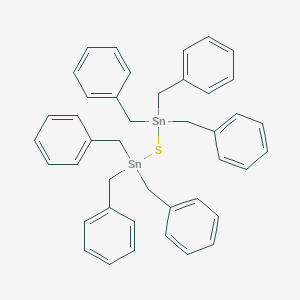
Hexakis(phenylmethyl)distannathiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexakis(phenylmethyl)distannathiane, also known as HMDT, is a chemical compound with the molecular formula C48H42S2Sn2. It is a type of organotin compound that has been studied for its potential applications in various fields of science. In
Wissenschaftliche Forschungsanwendungen
Hexakis(phenylmethyl)distannathiane has been studied for its potential applications in various fields of science, including materials science, organic synthesis, and medicinal chemistry. In materials science, Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles. In organic synthesis, Hexakis(phenylmethyl)distannathiane has been used as a reagent for the preparation of various organotin compounds. In medicinal chemistry, Hexakis(phenylmethyl)distannathiane has been studied for its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of Hexakis(phenylmethyl)distannathiane is not fully understood. However, it is believed that Hexakis(phenylmethyl)distannathiane exerts its biological activity by interacting with cellular proteins and enzymes. This interaction can lead to the inhibition of cell growth and the induction of apoptosis.
Biochemische Und Physiologische Effekte
Hexakis(phenylmethyl)distannathiane has been shown to exhibit anticancer activity in vitro and in vivo. In vitro studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In vivo studies have shown that Hexakis(phenylmethyl)distannathiane can inhibit tumor growth in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Hexakis(phenylmethyl)distannathiane in lab experiments is its high purity and stability. Hexakis(phenylmethyl)distannathiane can be easily synthesized and purified, which makes it a suitable reagent for various experiments. However, one limitation of using Hexakis(phenylmethyl)distannathiane is its toxicity. Hexakis(phenylmethyl)distannathiane is a toxic compound that can cause harm to both humans and the environment. Therefore, proper safety precautions should be taken when handling Hexakis(phenylmethyl)distannathiane in the lab.
Zukünftige Richtungen
There are several future directions for further research on Hexakis(phenylmethyl)distannathiane. One direction is to investigate the potential of Hexakis(phenylmethyl)distannathiane as an anticancer agent. Further studies are needed to determine the mechanism of action of Hexakis(phenylmethyl)distannathiane and its efficacy in vivo. Another direction is to explore the use of Hexakis(phenylmethyl)distannathiane in materials science. Hexakis(phenylmethyl)distannathiane has been used as a precursor for the synthesis of tin sulfide nanoparticles, but further studies are needed to optimize the synthesis process and improve the properties of the nanoparticles. Finally, the toxicity of Hexakis(phenylmethyl)distannathiane should be further studied to determine its potential impact on human health and the environment.
Synthesemethoden
The synthesis of Hexakis(phenylmethyl)distannathiane involves the reaction between hexakis(phenylmethyl)disilathiane and tin tetrachloride. This reaction leads to the formation of Hexakis(phenylmethyl)distannathiane as a yellow solid. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
10347-38-3 |
|---|---|
Produktname |
Hexakis(phenylmethyl)distannathiane |
Molekularformel |
C42H42SSn2 |
Molekulargewicht |
816.3 g/mol |
IUPAC-Name |
tribenzyl(tribenzylstannylsulfanyl)stannane |
InChI |
InChI=1S/6C7H7.S.2Sn/c6*1-7-5-3-2-4-6-7;;;/h6*2-6H,1H2;;; |
InChI-Schlüssel |
RLKWXZLMMDRNDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)S[Sn](CC4=CC=CC=C4)(CC5=CC=CC=C5)CC6=CC=CC=C6 |
Andere CAS-Nummern |
10347-38-3 |
Synonyme |
Thiobis(tribenzylstannane) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



